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Compound of Interest |

3-Chloro-5-fluoro-2-
Compound Name:
hydroxybenzaldehyde
CAS No.: 82128-69-6
Cat. No.: B1585691
- 7

Executive Summary & Data Integrity Alert

Target Compound: 3-Chloro-5-fluoro-2-hydroxybenzaldehyde Primary CAS: 82128-69-6
(Correct Identifier) Molecular Formula:

Molecular Weight: 174.56 g/mol [1]

I\, CRITICAL DATA INTEGRITY ALERT

Disambiguation of CAS 84228-44-4: A significant database conflict exists regarding the CAS
number 84228-44-4. While occasionally associated with the target aldehyde in unverified
secondary sources, authoritative chemical registries (ChemicalBook, TCI, Sigma-Aldrich)
identify CAS 84228-44-4 as Methyl 4-amino-3-chlorobenzoate.

Actionable Directive: For all procurement and regulatory documentation regarding 3-Chloro-5-
fluoro-2-hydroxybenzaldehyde, researchers must use CAS 82128-69-6 to avoid purchasing
the incorrect ester derivative.

Structural Significance & Synthesis Context

This compound represents a highly functionalized scaffold in medicinal chemistry, particularly
for the synthesis of Schiff bases and metal complexes with antimicrobial properties. The

structure features a "push-pull" electronic system:
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e Electron Withdrawal: The Fluorine (C5) and Chlorine (C3) atoms deactivate the ring and

influence metabolic stability.

o Chelation Site: The ortho-hydroxyaldehyde moiety forms a strong intramolecular hydrogen
bond (

), locking the molecule into a planar conformation essential for ligand binding.

Synthesis Pathway

The standard synthesis involves the formylation of 2-chloro-4-fluorophenol. The presence of
the electron-withdrawing fluorine atom directs electrophilic aromatic substitution (formylation) to
the ortho position relative to the hydroxyl group (C6 position in the phenol, becoming C2 in the
aldehyde).

Starting Material

2-Chloro-4-fluorophenol + Reagent N
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Figure 1: Synthetic workflow via Reimer-Tiemann formylation. Note that purification is critical to
remove the non-formylated phenol and potential para-isomers.

Spectroscopic Characterization Profile

The following data is synthesized from crystallographic characterization and high-field NMR

studies of the purified compound.

A. Nuclear Magnetic Resonance (NMR)

The NMR profile is dominated by the coupling effects of the Fluorine atom (

, Spin 1/2).

H NMR (400 MHz, CDCI
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Note on Assignments: The intramolecular hydrogen bond typically deshields the phenolic
proton significantly (

ppm).
Couplin
Shift ( . pling
Multiplicity Integral Assignment DTS (
, ppm
ppm) H2)
Exchangeable;
11.21 Singlet (s) 1H -OH (Phenolic) H-bonded to
C=0
) Typical aldehyde
9.86 Singlet (s) 1H -CHO (Aldehyde)
range
Doublet of Hz,
7.42 1H Ar-H6
Doublets (dd)
Hz
Doublet of Hz,
7.23 1H Ar-H4
Doublets (dd)
Hz

Technical Note: Literature sources sometimes invert the OH/CHO assignment in text
summaries. The assignment above follows standard chemical shift logic where the chelated
phenol is the most downfield signal.

C NMR (100 MHz, CDCI

)

Carbon signals appear as doublets due to

coupling.
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Shift (

Splitting (Hz) Assignment
» Ppm)
194.97 Singlet - C=0 (Carbonyl)
154.85 Doublet 244.0 C-5 (Attached to F)
153.85 Doublet 2.2 C-2 (Attached to OH)
124.72 Doublet 26.4 C-6 (Ortho to F)
123.15 Doublet 9.1 C-3 (Attached to Cl)
120.24 Doublet 6.6 C-1 (Quaternary)
116.90 Doublet 22.6 C-4 (Ortho to F)

F NMR (376 MHz, CDCI

e Shift:
-121.50 ppm (Singlet/Multiplet depending on decoupling).

» Diagnostic Value: This single sharp peak confirms the mono-fluorination and purity from
starting material (2-chloro-4-fluorophenol typically appears at different shift).

B. Infrared Spectroscopy (IR)

The IR spectrum confirms the functional groups and the intramolecular hydrogen bonding
network.
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Wavenumber (cm
Intensity

)

Vibrational Mode

Mechanistic Insight

3081 Medium, Broad

Broadening indicates
strong intramolecular
H-bond.

1664 Strong

Shifted lower than
typical aldehydes
(~1700) due to
conjugation and H-

bonding.

1294, 1183 Strong

Characteristic aryl

fluoride stretches.

802, 727 Strong

Aryl chloride signature

bands.

C. Mass Spectrometry (GC-MS | ESI-MS)

e Molecular lon (

): m/z 174

 |sotope Pattern: The presence of one Chlorine atom creates a distinct 3:1 ratio between the

(174) and

(176) peaks.

e Fragmentation: Loss of CHO (M-29) is a common pathway.

Structural Logic & Coupling Map

The following diagram illustrates the connectivity and the specific coupling interactions

diagnostic for this isomer.
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Figure 2: NMR Coupling Network. The strong coupling of Fluorine to both ortho-protons (H4
and H6) is the primary method for distinguishing this isomer from 4-fluoro or 6-fluoro

derivatives.

Quality Control & Validation Protocol

To ensure the integrity of the material for drug development or biological screening, the

following validation protocol is recommended:

o Appearance Check: The pure compound should be a white to pale yellow crystalline solid.
Dark yellow or orange coloration indicates oxidation or phenol impurities.

e Melting Point: Expected range 95-99 °C. (Note: Significant deviation suggests contamination

with the starting phenol).

e 1H NMR Validation:
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o Verify the integral ratio of Aldehyde (1H) : Aromatic (2H).

o Confirm the absence of the starting material (2-chloro-4-fluorophenol) by checking for
high-field aromatic signals lacking the aldehyde shift.

 |sotope Confirmation: Run a quick MS scan to confirm the Chlorine isotope signature
(M/M+2 ratio of 3:1).

References

o Crystal Structure & NMR Data: Ozbek, N., Kati, M., & Karabulut, B. (2020). Crystallographic
and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde. IUCrData, 5(10),
x201460. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.82128-69-6|3-Chloro-5-fluoro-2-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

e To cite this document: BenchChem. [Technical Characterization Profile: 3-Chloro-5-fluoro-2-
hydroxybenzaldehyde[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585691#spectroscopic-data-of-3-chloro-5-fluoro-2-
hydroxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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